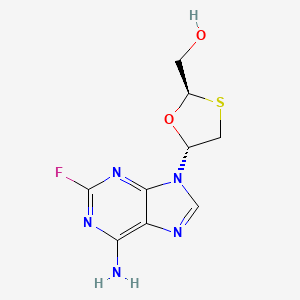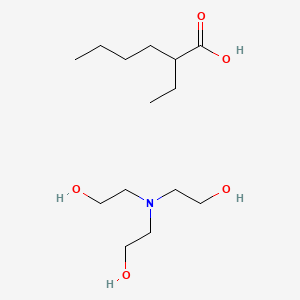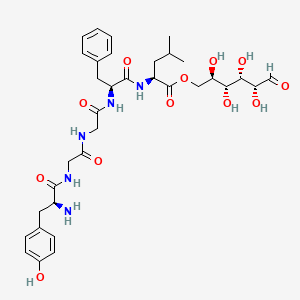![molecular formula C19H20S2 B12793600 1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene CAS No. 69190-57-4](/img/structure/B12793600.png)
1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 310535 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals that are studied for their potential therapeutic and industrial uses.
Méthodes De Préparation
The synthesis of NSC 310535 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. Common reagents include acids, bases, and solvents that help in the formation of the desired product.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and quality.
Industrial production methods for NSC 310535 may involve scaling up these laboratory procedures to produce larger quantities while maintaining the same reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
NSC 310535 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 310535 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
NSC 310535 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: NSC 310535 is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of NSC 310535 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
NSC 310535 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Another compound with potential therapeutic properties, known for its stability and unique mechanism of action.
NSC 725776 (Indimitecan): A compound with antitumor activity, used in cancer research.
NSC 724998 (Indotecan): Known for its ability to trap topoisomerase I-DNA cleavage complexes, leading to antitumor effects.
Propriétés
Numéro CAS |
69190-57-4 |
|---|---|
Formule moléculaire |
C19H20S2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
[cyclohexylidene(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C19H20S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h2-3,6-9,12-15H,1,4-5,10-11H2 |
Clé InChI |
JEIDNEPIFWHBMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)







![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)


